

physical and chemical properties of 5-Chloro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-methylbenzoxazole

Cat. No.: B095198

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-2-methylbenzoxazole**

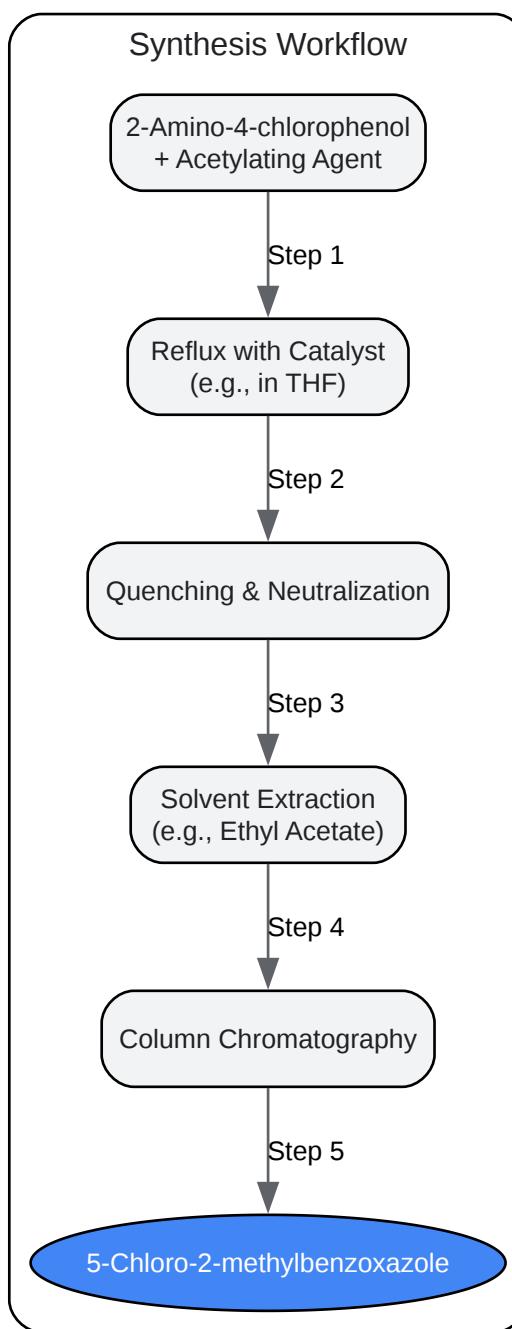
Introduction: A Versatile Heterocyclic Building Block

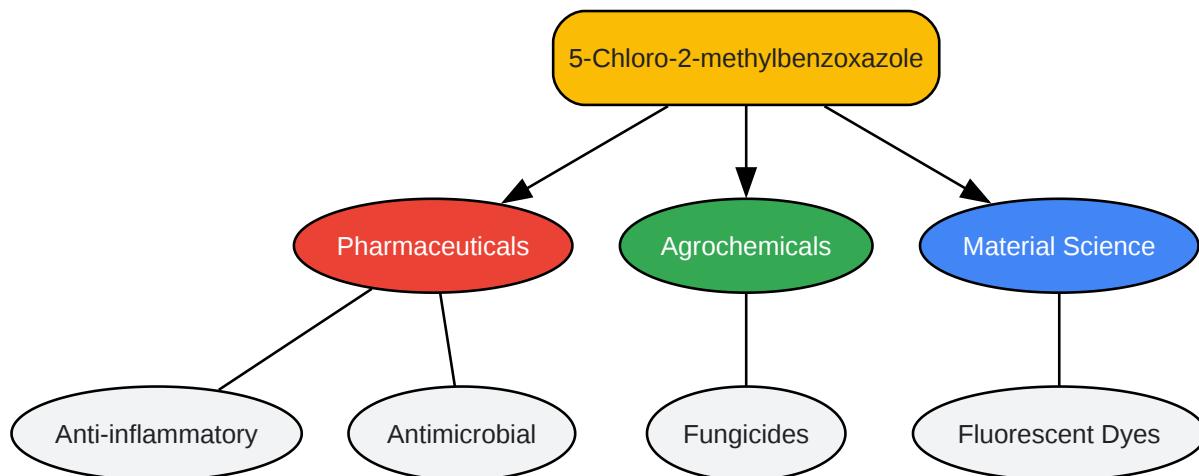
5-Chloro-2-methylbenzoxazole is a halogenated heterocyclic organic compound that has garnered significant attention within the scientific community.^[1] Its molecular architecture, which features a stable benzoxazole ring system substituted with a chlorine atom and a methyl group, makes it a valuable and versatile intermediate in organic synthesis.^{[1][2]} The benzoxazole core is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules.^[3] The specific placement of the chloro and methyl groups on this scaffold enhances the compound's reactivity, enabling it to participate in a variety of chemical transformations such as nucleophilic substitutions and cyclizations.^[2] This reactivity profile has established **5-Chloro-2-methylbenzoxazole** as a crucial building block in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.^{[2][4]}

This guide provides a comprehensive overview of the physical and chemical properties of **5-Chloro-2-methylbenzoxazole**, its synthesis, and its applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Physicochemical Properties

The fundamental physical and chemical characteristics of **5-Chloro-2-methylbenzoxazole** are summarized below. These properties are critical for its handling, storage, and application in


various synthetic protocols.


Property	Value	Source(s)
CAS Number	19219-99-9	[2][5][6][7]
Molecular Formula	C ₈ H ₆ CINO	[2][5][7][8]
Molecular Weight	167.59 g/mol	[2][5][7][8]
Appearance	White to gray or brown crystalline powder/chunks.[2] [9]	[2][9]
Melting Point	55 - 64 °C	[2][5][9]
Boiling Point	218 - 220 °C (at atmospheric pressure)	[2][9]
64 - 65 °C (at 13.3 Pa)	[5]	
Solubility	Freely soluble in organic solvents.[1]	[1]
Purity	Typically ≥ 98% (by GC)	[2][6]
XLogP3	2.8	[7][9]

Molecular Structure and Chemical Reactivity

The reactivity of **5-Chloro-2-methylbenzoxazole** is dictated by the interplay of its constituent parts: the benzoxazole core, the electron-withdrawing chlorine atom, and the methyl group.

The benzoxazole nucleus is an aromatic heterocyclic system that provides a stable foundation. The chlorine atom at the 5-position influences the electron density of the benzene ring, while the methyl group at the 2-position is a key site for certain reactions. This unique combination of features makes the compound a versatile intermediate. For instance, the benzoxazole scaffold has been identified as a pharmacophore in molecules designed as PARP-2 inhibitors for breast cancer treatment, with the 5-chloro substituent being important for anticancer activity.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. 2-Methyl-5-chlorobenzoxazole (19219-99-9) at Nordmann - nordmann.global [nordmann.global]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. labproinc.com [labproinc.com]
- 7. 5-Chloro-2-methylbenzoxazole | C8H6ClNO | CID 29510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical properties of 5-Chloro-2-methylbenzoxazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095198#physical-and-chemical-properties-of-5-chloro-2-methylbenzoxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com